molecular formula C18H23N7O2 B5533456 3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine

3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine

Cat. No. B5533456
M. Wt: 369.4 g/mol
InChI Key: VPCGYZACVKEMTQ-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that have been studied for their biological activities and chemical properties. While specific information directly addressing this compound is scarce, research on related compounds provides insights into potential methods of synthesis, structural analysis, and chemical behavior.

Synthesis Analysis

Synthesis of compounds related to the one typically involves multi-step reactions that include cyclo condensation, Mannich reactions, and substitutions. For instance, similar piperazine derivatives have been synthesized through cyclo condensation of diacetyl, aromatic aldehyde, and other reactants using specific catalysts in ethanol (Rajkumar et al., 2014).

Molecular Structure Analysis

Structural characterization of similar compounds is commonly achieved using spectroscopic methods like IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound. For example, imidazoline derivatives have been analyzed for their structure-activity relationships, showing how different substitutions affect their biological activities and binding affinities (Le Bihan et al., 1999).

Chemical Reactions and Properties

The chemical behavior of compounds within this class can include interactions with various biological targets, depending on their structure. For instance, some derivatives have been evaluated for their antibacterial activities and mechanisms of action, demonstrating how structural variations influence their effectiveness against specific bacterial strains (Shin et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are crucial for understanding how these compounds behave in different environments. While specific data on "3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine" were not found, related research suggests that modifications to the molecular structure can significantly affect these properties, impacting their potential applications and handling (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, potential for forming derivatives, and interactions with biological molecules, are integral to understanding the compound's utility. For example, modifications to the piperidine ring have been shown to influence the activity of related compounds significantly, affecting their potential as therapeutic agents (Ishikawa et al., 2010).

properties

IUPAC Name

1-[3-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-13-8-15(27-22-13)9-17(26)25-6-3-4-14(10-25)18-21-20-16(23(18)2)11-24-7-5-19-12-24/h5,7-8,12,14H,3-4,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCGYZACVKEMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)N2CCCC(C2)C3=NN=C(N3C)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine

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